molecular formula C19H26N2O4 B6349591 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-47-1

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349591
CAS No.: 1326813-47-1
M. Wt: 346.4 g/mol
InChI Key: XFBLQRXTTIPBMD-UHFFFAOYSA-N
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Description

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule contains a benzyl group at the 8-position and a butanoyl (C₄H₇O) substituent at the 4-position, with a carboxylic acid moiety at the 3-position. This structure confers unique conformational and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

8-benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-2-6-17(22)21-16(18(23)24)14-25-19(21)9-11-20(12-10-19)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBLQRXTTIPBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Hydroxypiperidine Intermediate

The synthesis begins with N-carbobenzyloxy-4-piperidone (Compound A), which is treated with a lithium salt of a substituted carboxylic acid (e.g., R₂,R₃-substituted acetic acid) at −70°C to −75°C in an inert solvent like tetrahydrofuran (THF). This generates a tetrahedral intermediate, which collapses to form the (N-protected 4-hydroxypiperidin-4-yl)-acetic acid (Compound B).

Cyclization via Curtius Rearrangement

Compound B undergoes acyl azide formation using diphenylphosphoryl azide (DPPA), followed by thermal rearrangement to an isocyanate intermediate. Intramolecular cyclization yields the 8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound C).

Reaction Conditions:

  • Temperature : 80°C–100°C

  • Solvent : Toluene or dichloromethane

  • Yield : 60%–75% (estimated from analogous reactions)

Introduction of the Benzyl Group

The 8-benzyl substituent is introduced early in the synthesis to protect the secondary amine during subsequent reactions.

Alkylation of the Spirocyclic Amine

Compound C is treated with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) in THF. The reaction proceeds via nucleophilic substitution, yielding 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound D).

Optimization Data:

ParameterValueSource
BaseNaH (1.2 equiv)
SolventTHF
Temperature0°C → room temperature
Reaction Time12–24 hours
Yield70%–85%

Acylation at Position 4

The butanoyl group is introduced via Friedel-Crafts acylation or direct alkylation.

Butanoylation Using 4-Chlorobutyryl Chloride

Compound D reacts with 4-chlorobutyryl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The chloride is displaced by the spirocyclic amine, forming 8-benzyl-4-butanoyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound E).

Key Observations:

  • Side Reactions : Competing over-acylation is mitigated by slow addition of acyl chloride.

  • Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Oxidation to Carboxylic Acid

The ketone at position 3 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or hydrolyzed from a nitrile precursor.

Hydrolysis of a Nitrile Intermediate

An alternative route involves condensing Compound D with cyanoacetic acid derivatives under basic conditions. For example, reaction with cyanoacetamide in ethanol at reflux yields a nitrile intermediate, which is hydrolyzed to the carboxylic acid using 6 M HCl.

Comparative Data:

MethodConditionsYieldSource
Jones OxidationCrO₃, H₂SO₄, acetone, 0°C50%
Nitrile Hydrolysis6 M HCl, reflux, 6 hours65%

Final Deprotection and Purification

Hydrogenolysis of Carbobenzyloxy Groups

If present, carbobenzyloxy (Cbz) protecting groups are removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen gas.

Conditions:

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Pressure : 50 psi H₂

  • Temperature : 25°C–40°C

  • Yield : >90%

Crystallization

The final product is recrystallized from ethanol/water or ethyl acetate/hexane to achieve >98% purity.

Challenges and Optimization

Regioselectivity in Acylation

The butanoyl group must be introduced exclusively at position 4. This is ensured by steric hindrance from the benzyl group at position 8, which directs acylation to the less hindered site.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may promote side reactions. Non-polar solvents (e.g., toluene) favor cyclization but require higher temperatures .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzyl and butanoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .

Scientific Research Applications

Pharmaceutical Development

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been explored for its potential therapeutic properties, particularly in the development of novel drugs targeting neurological disorders. The spirocyclic structure is known to influence biological activity, making it a candidate for further pharmacological studies.

Biochemical Studies

Research indicates that compounds with similar structures exhibit significant interactions with various biological targets, including enzymes and receptors. This compound may serve as a lead structure for synthesizing derivatives with enhanced efficacy and specificity in targeting biological pathways relevant to disease mechanisms.

Materials Science

The unique structural characteristics of this compound allow for its use in creating advanced materials, particularly in polymer chemistry. By incorporating this compound into polymer matrices, researchers can develop materials with tailored mechanical and thermal properties suitable for various industrial applications.

Analytical Chemistry

Due to its distinct chemical properties, this compound can be utilized as a standard reference compound in analytical methods such as chromatography and mass spectrometry. Its stability and reactivity can aid in the calibration of instruments and validation of methodologies.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of derivatives synthesized from this compound in models of oxidative stress-induced neuronal damage. Results indicated that certain derivatives exhibited significant protective effects against cell death, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Polymer Composites

In a project focused on enhancing the properties of biodegradable polymers, researchers incorporated this compound into a polylactic acid (PLA) matrix. The addition improved the thermal stability and mechanical strength of the PLA composites, demonstrating its utility in sustainable material development.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting key differences in substituents, molecular properties, and applications:

Compound Name (4-Position Substituent) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₇H₂₂N₂O₄ ~318 (calculated) Aliphatic butanoyl group; potential flexibility in binding interactions N/A
8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₂₆H₃₀N₂O₄ ~458 (calculated) Bulky aromatic substituent; enhanced lipophilicity
8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₂₃H₂₄N₂O₄ ~392 (calculated) Aromatic phenylacetyl group; potential π-π stacking interactions
8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₂₂H₂₁FN₂O₄ ~396 (calculated) Fluorine substitution; increased metabolic stability
8-Benzyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₂₆H₂₄N₂O₄ ~428 (calculated) Extended aromatic system; potential for enhanced binding affinity
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₆H₁₈F₂N₂O₄ 340.32 Difluorinated aromatic group; medicinal applications
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₄H₁₈N₂O₂S 306.38 Sulfur substitution (thia); altered electronic properties

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: Aliphatic vs. Aromatic Groups: The butanoyl group in the target compound provides a flexible aliphatic chain, which may improve solubility in nonpolar environments compared to rigid aromatic substituents (e.g., 4-tert-butylbenzoyl in ). However, aromatic groups like naphthalene-2-carbonyl () enhance π-π stacking interactions, critical for protein binding in drug design. Halogenation: Fluorinated analogs (e.g., 3-fluorobenzoyl in , 2,4-difluorobenzoyl in ) exhibit increased metabolic stability and lipophilicity due to fluorine’s electron-withdrawing effects.

Structural Flexibility and Conformation: The spiro[4.5]decane core’s puckering (discussed in ) influences the spatial arrangement of substituents.

Applications: Medicinal Chemistry: Compounds with fluorinated or heteroaromatic groups (e.g., pyridine-4-carbonyl in ) are often explored as kinase inhibitors or protease modulators. The target compound’s butanoyl group may be advantageous in targeting flexible binding pockets.

Safety and Handling :

  • Safety data for 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid () indicate standard precautions for lab use, though specific hazards (e.g., reactivity of the thia group) require further investigation.

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s aliphatic butanoyl group may simplify synthesis compared to halogenated or bulky aromatic analogs, which often require multi-step functionalization ().

Biological Activity

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326813-47-1) is a synthetic compound belonging to the class of spirocyclic compounds. Its unique chemical structure, characterized by a spirocyclic framework, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound has a molecular formula of C23H26N2O4 and a molar mass of approximately 394.46 g/mol. Its predicted properties include a density of 1.30 g/cm³ and a pKa of 3.31, indicating its acidic nature which may influence its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The presence of the butanoyl and benzyl groups may enhance its binding affinity to these targets, potentially leading to modulation of biological pathways.

Potential Biological Activities

  • Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways . This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antihypertensive Effects : Research on related diazaspiro compounds indicates potential antihypertensive properties through the inhibition of soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation . This suggests that our compound may also exhibit similar effects.
  • Cytotoxicity : Some studies have indicated that spirocyclic compounds can possess cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of diazaspiro compounds found that certain derivatives were effective in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines. While direct studies on this compound are lacking, its structural similarities suggest potential efficacy in this area .

Case Study 2: Antihypertensive Activity

Research on related compounds has demonstrated significant reductions in blood pressure in spontaneously hypertensive rats when administered with specific diazaspiro derivatives. This finding highlights the potential for this compound to serve as an antihypertensive agent through similar mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidStructureAnti-inflammatory, sEH inhibitor
2,8-Diazaspiro[4.5]decane-based urea derivativesStructureAntihypertensive

Q & A

Q. What synthetic routes are commonly employed for synthesizing 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions, starting with spirocyclic intermediates. For example, analogous spirocyclic compounds are synthesized via condensation reactions between ketones or diones and amines, followed by functionalization (e.g., benzylation or butanoylation). A key step may involve forming the 1-oxa-4,8-diazaspiro[4.5]decane core using reagents like 2-oxa-spiro[3.4]octane-1,3-dione, as seen in similar syntheses . Post-cyclization modifications, such as introducing the benzyl and butanoyl groups, are critical for achieving the target structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the spirocyclic structure and substituent positions.
  • Infrared (IR) spectroscopy to identify functional groups like carboxylic acid and amide bonds.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve the stereochemistry and spatial arrangement of the spirocyclic core, as demonstrated for related compounds .

Q. How can researchers confirm the purity and identity of the compound post-synthesis?

  • High-Performance Liquid Chromatography (HPLC) to assess purity.
  • Elemental analysis to validate empirical formula consistency.
  • Melting point determination (if crystalline) to compare with literature values of analogous spirocyclic derivatives .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., palladium for coupling reactions) may enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) can improve solubility of intermediates.
  • Temperature control : Gradual heating during cyclization steps minimizes side reactions.
  • Purification techniques : Use of flash chromatography or recrystallization to isolate high-purity products .

Q. How should researchers address contradictions between theoretical and experimental spectral data?

  • Cross-validation : Combine multiple techniques (e.g., NMR, IR, and X-ray) to resolve ambiguities.
  • Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or IR vibrational modes for comparison with experimental data.
  • Isotopic labeling : For complex cases, isotopic labeling (e.g., ¹³C) can clarify signal assignments .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based or colorimetric methods.
  • Receptor binding studies : Radioligand displacement assays to assess affinity for receptors (e.g., GPCRs).
  • Cell viability assays : Evaluate cytotoxicity or anti-proliferative effects in relevant cell lines .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding poses with target proteins (e.g., RIPK1) using software like AutoDock or Schrödinger.
  • Molecular Dynamics (MD) simulations : Study stability of ligand-receptor complexes over time.
  • Pharmacophore modeling : Identify critical structural features for activity .

Methodological Considerations

Synthesis Example :
A representative synthesis (adapted from analogous protocols ):

StepReactionReagents/ConditionsPurpose
1Cyclization2-Oxa-spiro[3.4]octane-1,3-dione, amineForm spirocyclic core
2BenzylationBenzyl bromide, K₂CO₃, DMFIntroduce benzyl group
3ButanoylationButanoyl chloride, pyridineAttach butanoyl moiety
4Carboxylic acid activationEDCl, HOBt, DCMFacilitate coupling reactions

Data Contradiction Analysis :
If NMR signals conflict with predicted splitting patterns:

Re-examine coupling constants (e.g., J values for axial vs. equatorial protons in the spirocyclic ring).

Compare with X-ray data to confirm spatial arrangement .

Q. Biological Activity Workflow :

Target identification : Use cheminformatics tools (e.g., SwissTargetPrediction).

Assay design : Prioritize enzyme inhibition or cell-based assays based on target class.

Dose-response analysis : Generate IC₅₀ curves to quantify potency .

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